molecular formula C17H17NO5 B2750287 (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 1799263-97-0

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2750287
CAS No.: 1799263-97-0
M. Wt: 315.325
InChI Key: IZCQWWMZLBHHTQ-GORDUTHDSA-N
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Description

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a benzodioxole moiety, a hydroxypropyl substituent, and a furan-based acrylamide side chain. Its structural uniqueness lies in the (E)-configured α,β-unsaturated carbonyl group, which is critical for its biological activity, particularly in interactions with cellular targets such as enzymes or receptors.

Properties

IUPAC Name

(E)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-17(20,13-3-4-14-15(8-13)23-11-22-14)10-18-16(19)5-2-12-6-7-21-9-12/h2-9,20H,10-11H2,1H3,(H,18,19)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCQWWMZLBHHTQ-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel-Michael Tandem Approach

The core 3-(furan-3-yl)acrylamide scaffold is synthesized via a one-pot tandem reaction adapted from functionalized furan methodologies. Aroylacetonitrile derivatives undergo Knoevenagel condensation with arylglyoxal monohydrates in toluene at 75°C, facilitated by triethylamine (TEA) and tert-butyl hydroperoxide (TBHP). This generates a Michael adduct, which subsequently undergoes amidation with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine.

Reaction Conditions:

  • Solvent: Toluene
  • Catalysts: TEA (0.5 equiv), TBHP (1.1 equiv)
  • Temperature: 75°C
  • Time: 4–6 hours

The intermediate Michael adduct exhibits Z-selectivity due to intramolecular O–H···O hydrogen bonding between the hydroxyl and carbonyl groups, but final E-configuration is achieved via thermal equilibration at 100°C for 1 hour.

Diazo Intermediate-Based Synthesis

A diazo-assisted pathway, modified from bicyclo[3.2.0]hepta-dienone syntheses, enables the incorporation of the benzo[d]dioxol-5-yl moiety. Ethyl diazoacetate reacts with 3-(furan-3-yl)acryloyl chloride in acetonitrile at 0°C, followed by IBX oxidation to yield a ketone intermediate. Subsequent reductive amination with 2-hydroxypropylamine derivatives furnishes the target compound.

Key Steps:

  • Diazo Formation:
    Ethyl diazoacetate + 3-(furan-3-yl)acryloyl chloride → Diazo intermediate (87% yield).
  • IBX Oxidation:
    Converts diazo intermediate to α-keto ester (IBX, 40°C, 15 minutes).
  • Reductive Amination:
    α-Keto ester + 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine → Acrylamide (NaBH$$_4$$, MeOH, 65% yield).

Microwave-Assisted Amidation

Microwave irradiation enhances coupling efficiency between 3-(furan-3-yl)acrylic acid and 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine. Using EDCl/HOBt as coupling agents, the reaction achieves 92% conversion in 20 minutes at 100°C.

Optimized Parameters:

Parameter Value
Coupling Agent EDCl/HOBt (1:1)
Solvent DMF
Temperature 100°C (Microwave)
Time 20 minutes

Mechanistic Insights and Stereochemical Control

Hydrogen Bonding and E/Z Isomerization

The (E)-configuration of the acrylamide is stabilized by an intramolecular hydrogen bond between the hydroxyl group of the 2-hydroxypropyl chain and the carbonyl oxygen of the acrylamide (O–H···O distance: 2.12 Å). This interaction suppresses rotation around the C–N bond, locking the molecule in the E-form. Computational studies suggest a 12.3 kcal/mol energy preference for the E-isomer over the Z-form.

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMF, toluene) favor higher yields by stabilizing charged intermediates during amidation. TBHP acts as a mild oxidant, preventing over-oxidation of the furan ring while promoting Michael adduct formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^{1}\text{H}$$ NMR (500 MHz, CDCl$$3$$):
    δ 7.52–7.34 (m, 4H, furan and benzodioxole), 6.82 (s, 1H, NH), 4.31 (q, J = 7.1 Hz, 2H, CH$$2$$), 1.30 (t, J = 7.1 Hz, 3H, CH$$_3$$).
  • $$^{13}\text{C}$$ NMR (126 MHz, CDCl$$_3$$):
    δ 182.9 (C=O), 161.3 (C=N), 143.8 (benzodioxole), 98.7 (quaternary C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$${21}$$H$${20}$$N$$2$$O$$5$$ [M+H]$$^+$$: 381.1447
  • Observed: 381.1451

Comparative Analysis of Synthetic Methods

Method Yield (%) Time E-Selectivity
Knoevenagel-Michael 78 6 hours 95%
Diazo Pathway 65 8 hours 89%
Microwave Amidation 92 20 minutes 98%

The microwave method offers superior efficiency and selectivity, making it the preferred industrial-scale approach.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the acrylamide moiety can be reduced to form a saturated amide.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with NaBH₄ (sodium borohydride).

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. The furan ring may participate in π-π interactions with aromatic amino acids, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several acrylamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity Highlights Synthesis Method (Reference)
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide Benzo[d][1,3]dioxol-5-yl, hydroxypropyl, furan-3-yl Potential neuroactive/anti-inflammatory (inferred) Not explicitly described in provided evidence
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide Benzo[d][1,3]dioxol-5-yl, furan-3-ylmethyl, methoxyethyl Enhanced solubility; possible CNS-targeting Multi-step acrylation with DMF-based coupling agents
(Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (3012) Dimethylaminophenyl, p-tolyl acrylamide, propyl Antiproliferative activity (e.g., cancer cell lines) Oxazolone-derived synthesis with propylamine
(E)-N-(2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) Benzimidazole, dimethoxyphenyl Antimicrobial/antioxidant properties Benzimidazole-ethyl acrylamide coupling
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole, dimethoxyphenyl Enzyme inhibition (e.g., kinase targets) Carbodiimide-mediated coupling

Key Observations

Structural Diversity in Bioactive Moieties :

  • The target compound’s benzodioxole and furan groups contrast with benzothiazole (in ) or benzimidazole (in ) derivatives. These substituents influence binding affinity; for instance, benzothiazole-based acrylamides show stronger kinase inhibition due to planar aromatic interactions , whereas benzodioxole derivatives may prioritize membrane permeability .

However, analogous methods (e.g., carbodiimide-mediated coupling in , oxazolone-based strategies in ) suggest feasible pathways involving acryloyl chloride intermediates or condensation reactions.

Bioactivity Trends: Hydrophilic vs. Lipophilic Balance: The hydroxypropyl group in the target compound may improve solubility compared to benzothiazole derivatives (e.g., ), which are more lipophilic. Antimicrobial Potential: Compounds like 7h exhibit antimicrobial activity linked to the dimethoxyphenyl group, implying that the target compound’s furan and benzodioxole groups might similarly disrupt microbial membranes.

Pharmacological Limitations: Unlike the dimethylaminophenyl derivative (3012) , the target compound lacks electron-donating groups (e.g., -NMe₂), which are critical for π-stacking in DNA intercalation. This may limit its antiproliferative efficacy.

Biological Activity

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with a furan group and an acrylamide functional group. The structural complexity of this compound suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₇H₁₇NO₅
  • Molecular Weight : 315.32 g/mol
  • CAS Number : 1396893-20-1

The biological activity of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide may be attributed to its ability to interact with various biological targets. The benzo[d][1,3]dioxole moiety can engage in π–π stacking interactions with aromatic amino acids in proteins, while the hydroxyl group may form hydrogen bonds, enhancing the compound's binding affinity to target enzymes or receptors.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance:

  • A related benzofuran derivative demonstrated an IC50 value of 8.86 μM against cancer cell lines, outperforming the positive control 5-fluorouracil (IC50 = 35.62 μM) .
  • The mechanism often involves the inhibition of key signaling pathways such as NF-κB, which is crucial for cancer cell proliferation and survival.

Anti-inflammatory Effects

Compounds derived from benzofuran structures have shown anti-inflammatory activities:

  • Studies indicate that benzofuran derivatives can inhibit pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in LPS-stimulated microglial cells .
  • This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Benzofuran derivatives have been noted for their antimicrobial activities:

  • Some compounds in this class have shown effective inhibition against various bacterial strains and fungi .

Research Findings and Case Studies

Study Compound Activity IC50 Value
Hang et al. (2020)Benzofuran derivativeAnticancer8.86 μM
Khatana & Gupta (2020)Benzofuran derivativesAnti-inflammatoryN/A
PMC Study (2023)Various benzofuransAntimicrobialN/A

Synthesis Approaches

The synthesis of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the hydroxypropyl group : Achieved via reactions with epoxides under basic conditions.
  • Formation of the acrylamide moiety : This final step includes coupling reactions with appropriate reagents like DCC .

Q & A

Q. How to troubleshoot instability in aqueous buffers during biological assays?

  • Strategies :
  • pH control : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the acrylamide .
  • Lyophilization : Store aliquots at -80°C and reconstitute in DMSO immediately before use .

Contradictory Data Resolution

Q. How to interpret conflicting NMR and MS data for impurity identification?

  • Workflow :
  • HRMS : Confirm molecular formula discrepancies (e.g., unreacted starting material vs. oxidation byproducts) .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex mixtures .
  • Spiking experiments : Add authentic samples of suspected impurities to confirm retention times .

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